molecular formula C9H11NO B1233620 3-Phenylpropionaldehyde oxime

3-Phenylpropionaldehyde oxime

Cat. No. B1233620
M. Wt: 149.19 g/mol
InChI Key: WSTRHGOVAOUOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenylpropional oxime is an aldoxime and a phenylpropanoid.

Scientific Research Applications

  • Synthesis of Nitriles : 3-Phenylpropionitrile can be synthesized from 3-phenylpropionaldehyde oxime using a new enzyme, phenylacetaldoxime dehydratase. This process achieves high yields and can also be applied to other arylalkyl- and alkyl-nitriles (Xie, Kato, & Asano, 2001).

  • Antioxidant Properties : A study on 3-(phenylhydrazono) butan-2-one oxime, a related compound, revealed its potential as an antioxidant, with the ability to decrease lipid peroxidation. This suggests possible applications in oxidative stress management (Puntel et al., 2008).

  • Gold-catalyzed Cyclization : The gold-catalyzed cyclization of O-propioloyl oximes, including 3-phenylpropionaldehyde oxime, produces 4-arylideneisoxazol-5(4H)-ones. This process is significant for creating complex molecules in organic synthesis (Nakamura, Okamoto, & Terada, 2010).

  • Metabolic Engineering : 3-Hydroxypropionic acid (3-HP), derived from 3-phenylpropionaldehyde oxime, is used in metabolic engineering of Corynebacterium glutamicum for producing value-added chemicals from glucose and xylose (Chen et al., 2017).

  • Catalytic Hydrogenation : The transformation of cinnamaldehyde to 3-phenylpropionaldehyde via catalytic hydrogenation has been researched, demonstrating potential applications in chemical synthesis (Ying, 2009).

  • Fragrance Ingredient Safety Assessment : 2-Phenylpropionaldehyde, closely related to 3-phenylpropionaldehyde oxime, has been assessed for safety in various applications including fragrances (Api et al., 2020).

  • Food Preservation and Chemical Production : 3-Hydroxypropionaldehyde (3-HPA), associated with 3-phenylpropionaldehyde oxime, is used in food preservation and as a precursor for chemicals like acrylic acid and 1,3-propanediol (Vollenweider & Lacroix, 2004).

  • Biological Production of 3-HP : 3-Hydroxypropionic acid (3-HP), derived from 3-phenylpropionaldehyde oxime, is explored for biological production from glycerol, with applications in polymer and chemical industries (Raj et al., 2010).

properties

Product Name

3-Phenylpropionaldehyde oxime

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-(3-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2

InChI Key

WSTRHGOVAOUOJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC=NO

Canonical SMILES

C1=CC=C(C=C1)CCC=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylpropionaldehyde (3.35 g, 3.3 ml, 25 mmol) was dissolved in EtOH (90 ml) and mixed successively with hydroxylamine hydrochloride (2.6 g, 37.5 mmol) and abs. pyridine (2.42 ml, 30 mmol) while stirring. After stirring for 4 h, the solvent was removed under vacuum, the residue taken up in toluene (1×50 ml) and the solvent removed again under vacuum. The oily residue was stirred with EtOAc (50 ml) and water (30 ml) for 15 min. Subsequently, the phases were separated. The organic phase was washed with water (2×20 ml), dried and concentrated. The oil obtained (4.71 g) was highly contaminated and crystallised only in part. The oil was dissolved in n-hexane (20 ml) and stored for 18 h at 5° C. The precipitated plates were removed by suction-filtration. Compound Z was obtained as a white solid in a yield of 24% (892 mg) having a melting point of 85-93° C.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.42 mL
Type
reactant
Reaction Step Three
Yield
24%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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